

GSK239512: A Comparative Analysis of Clinical Efficacy in Diverse Patient Populations

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Compound of Interest

Compound Name: GSK239512

Cat. No.: B1672371

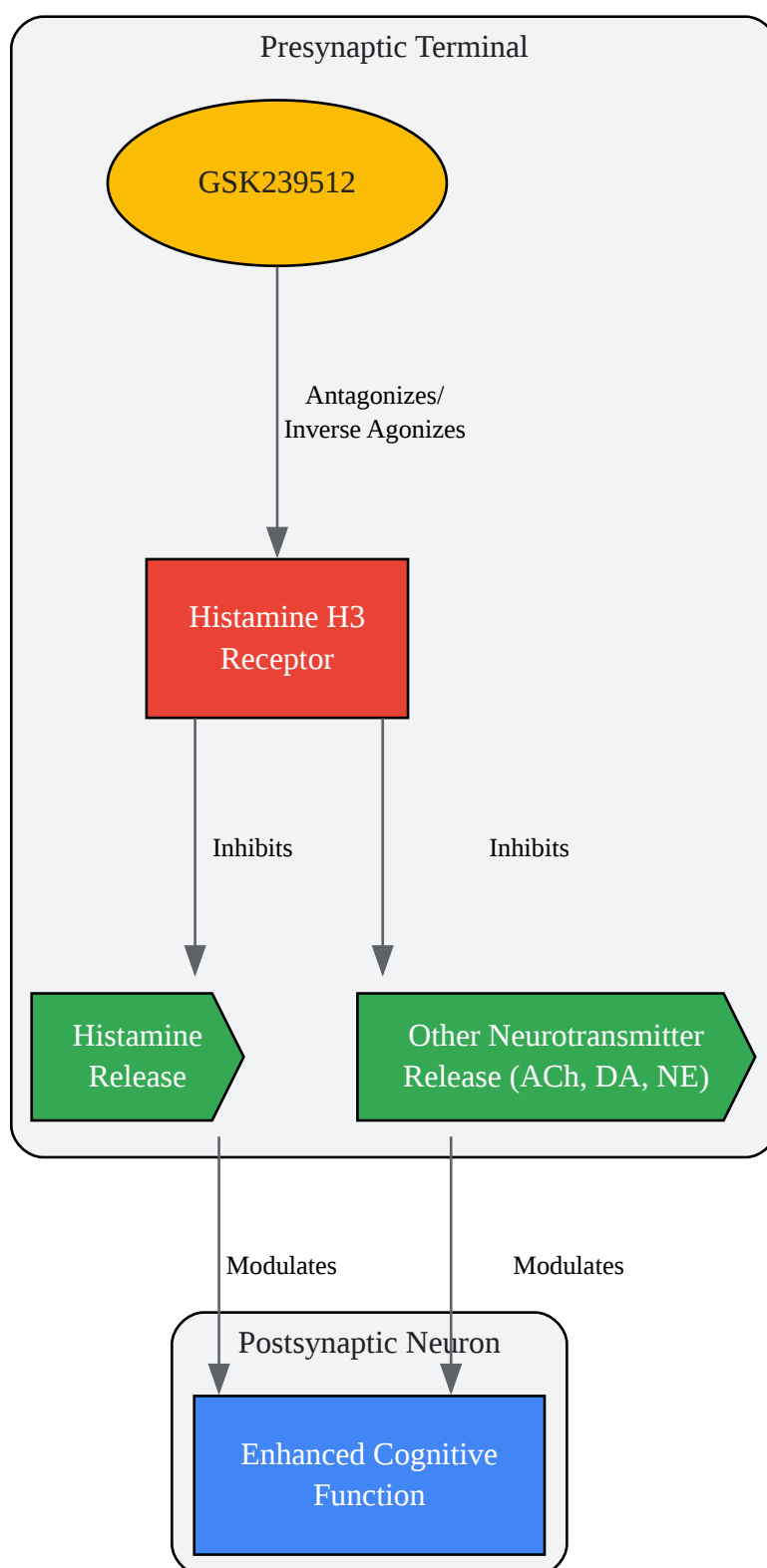
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of **GSK239512**, a potent and selective histamine H3 receptor antagonist/inverse agonist, across different patient populations. **GSK239512** has been investigated for its potential to treat cognitive impairment in Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. This document summarizes key clinical trial data, compares its performance with relevant alternatives, and provides detailed experimental protocols to support further research and development.

Mechanism of Action: Modulating Neurotransmission through H3 Receptor Antagonism

GSK239512 acts as an antagonist/inverse agonist at the histamine H3 receptor.^[1] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.^[1] By blocking this receptor, **GSK239512** increases the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes like attention, learning, and memory.^{[2][3]} The H3 receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).^[4] Antagonism of the H3 receptor reverses this effect, thereby modulating downstream signaling pathways.^[4]



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Caption: Simplified signaling pathway of **GSK239512**.

Clinical Efficacy in Alzheimer's Disease

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **GSK239512** as a monotherapy in 196 subjects with mild-to-moderate Alzheimer's disease.[5] The primary endpoints were the change from baseline in the Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery at Week 16.[5]

| Outcome Measure | GSK239512 | Placebo | Effect Size (ES) | p-value |
|--|----------------------------|----------------------------|------------------|---------|
| Episodic Memory (CogState) | Improvement | Less Improvement | 0.35 | 0.0495 |
| Executive Function/Working Memory (CogState) | No significant improvement | No significant improvement | - | NS |
| ADAS-Cog | No significant change | No significant change | - | NS |

Table 1: Efficacy of **GSK239512** in Mild-to-Moderate Alzheimer's Disease.[5]

While **GSK239512** demonstrated a statistically significant improvement in episodic memory, it did not show a benefit in executive function or on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[5] The most common adverse events were headache, dizziness, and sleep disturbances.[5]

Comparison with Standard of Care: Donepezil

Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for mild to moderate Alzheimer's disease. Clinical trials have shown that donepezil produces modest improvements in cognitive function as measured by the ADAS-Cog.[6][7][8] In a 24-week trial, patients treated with 5 mg/day and 10 mg/day of donepezil showed a significant improvement in ADAS-Cog scores compared to placebo.[8] While a direct head-to-head trial is unavailable, the lack of a significant effect of **GSK239512** on the ADAS-Cog suggests that its cognitive-enhancing effects may be more selective than those of donepezil.

Clinical Efficacy in Schizophrenia

The efficacy of **GSK239512** for cognitive impairment associated with schizophrenia was assessed in a Phase II exploratory, randomized, double-blind, placebo-controlled study involving 50 stable outpatients on antipsychotic therapy.^[9] The primary endpoint was the CogState Schizophrenia Battery (CSSB) Composite Score.^[9]

| Outcome Measure | GSK239512 | Placebo | Effect Size (ES) | 95% CI |
|--------------------------------------|-------------------------|---------|------------------|-------------|
| CSSB Composite Score | Small positive effect | - | 0.29 | -0.40, 0.99 |
| CSSB Processing Speed | - | Favored | -0.46 | - |
| MATRICES Consensus Cognitive Battery | Neutral/Favored Placebo | - | - | - |

Table 2: Efficacy of **GSK239512** in Cognitive Impairment in Schizophrenia.^[9]

GSK239512 was associated with a small positive effect on the overall cognitive score but did not show a broad beneficial effect across all cognitive domains, with processing speed favoring the placebo group.^[9] The effects on the MATRICES Consensus Cognitive Battery (MCCB) were mostly neutral or favored placebo.^[9] The drug was generally well-tolerated.^[9]

Comparison with Atypical Antipsychotics

Atypical antipsychotics are the standard of care for managing psychotic symptoms in schizophrenia. While their primary efficacy is on positive symptoms, their effects on cognitive deficits are modest at best. Some studies have suggested that certain atypical antipsychotics, like olanzapine, may improve specific cognitive domains, such as verbal learning and memory.^{[10][11]} However, a direct comparison of the cognitive effects of **GSK239512** and atypical antipsychotics using the same comprehensive cognitive batteries is not available. The small and selective effect of **GSK239512** on cognition in schizophrenia patients already receiving antipsychotics suggests a limited adjunctive role in this patient population.

Potential in Relapsing-Remitting Multiple Sclerosis (RRMS)

A Phase II, randomized, single-blind, placebo-controlled study investigated the potential of **GSK239512** to promote remyelination in 131 patients with RRMS.^[12] The co-primary endpoints were the mean changes in post-lesion magnetization transfer ratio (MTR), a marker of myelination.^[12]

| Outcome Measure (Change in Normalized MTR) | Effect Size (ES) | 90% Confidence Interval (CI) |
|---|------------------|------------------------------|
| Gadolinium-Enhanced (GdE) Lesions | 0.344 | 0.018, 0.671 |
| Delta-MTR Defined Lesions | 0.243 | -0.112, 0.598 |

Table 3: Remyelinating Activity of **GSK239512** in RRMS.^[12]

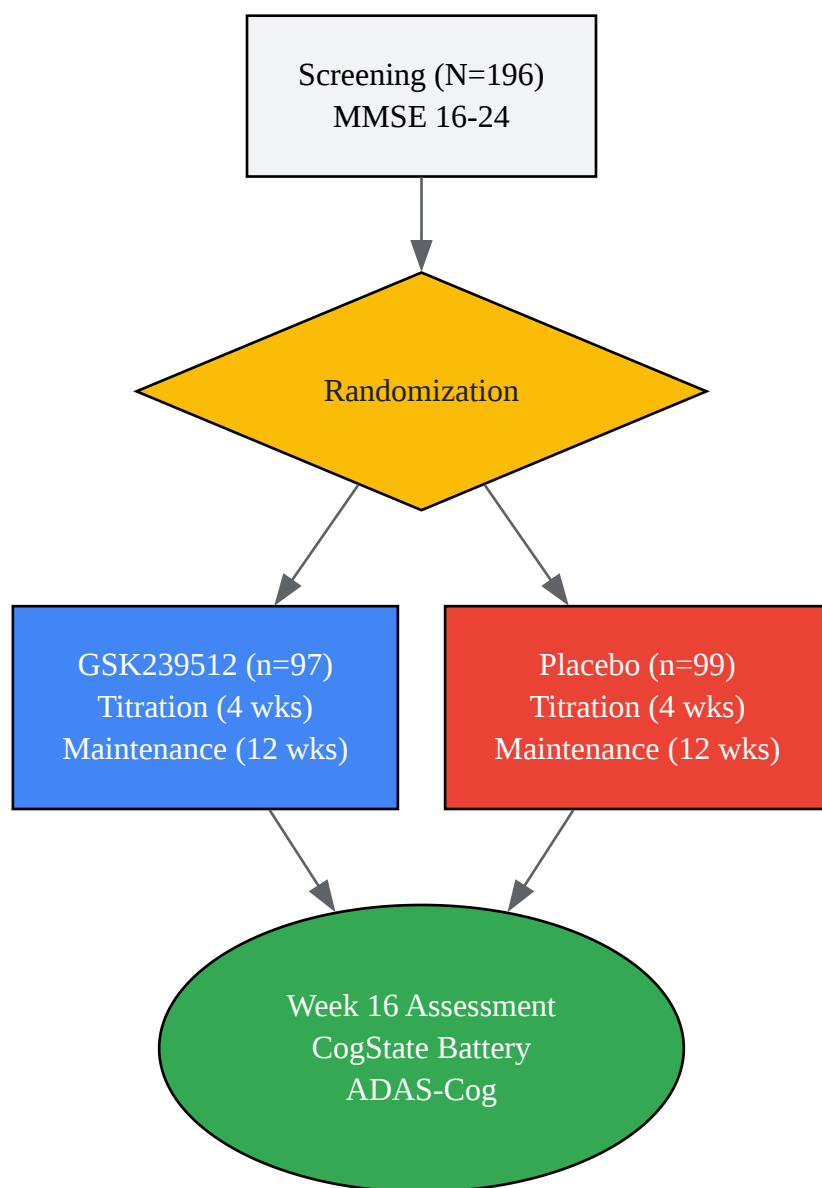
GSK239512 was associated with a small positive effect on remyelination in GdE lesions.^[12] The overall incidence of adverse events was similar to placebo, although insomnia was more common with **GSK239512**.^[12] These findings suggest a potential novel therapeutic avenue for promoting myelin repair in MS.

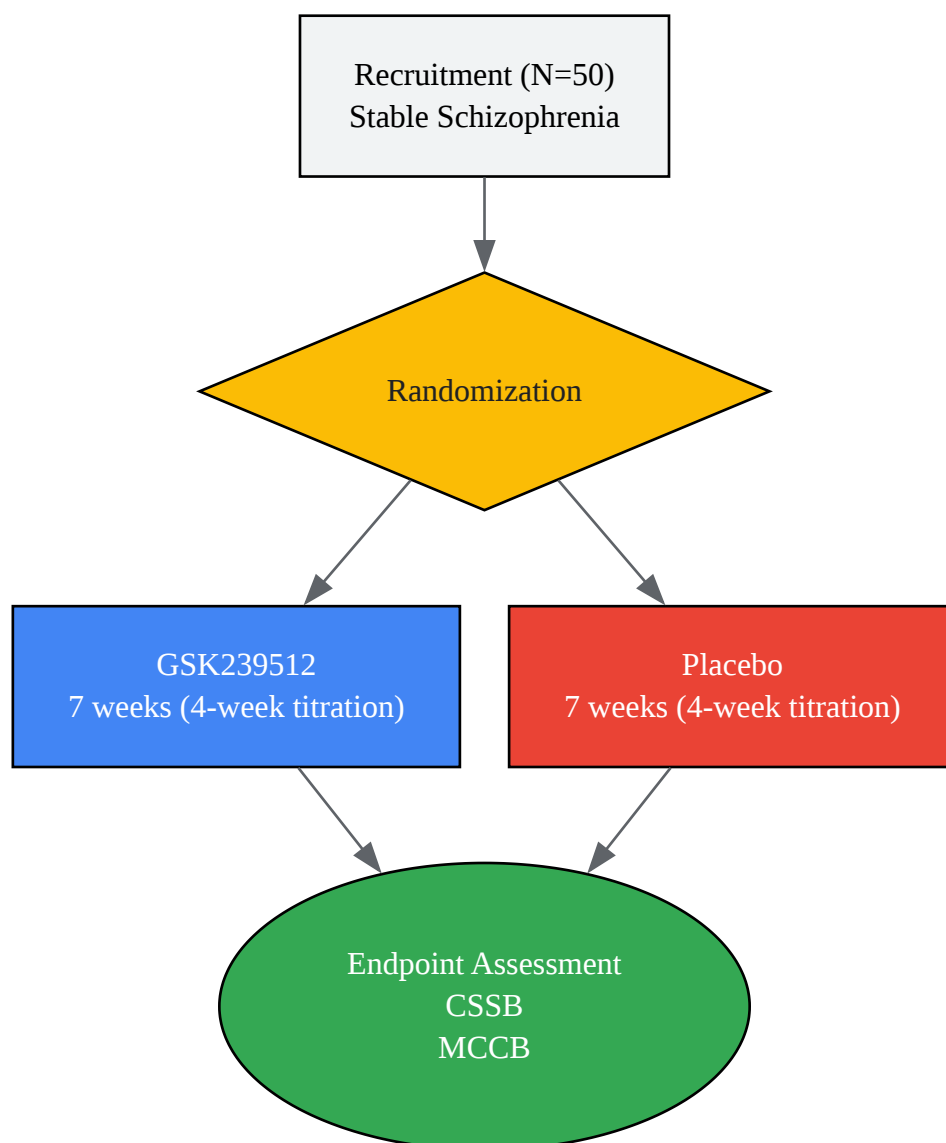
Experimental Protocols

Alzheimer's Disease Study (Grove et al., 2014)

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.^[5]
- Participants: 196 subjects with a diagnosis of probable mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-24).^[5]
- Intervention: Oral **GSK239512** (n=97) or placebo (n=99) once daily. **GSK239512** was titrated up from 10µg to a maximum of 80µg over 4 weeks, followed by a 12-week maintenance phase.^[5]

- Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the CogState Episodic Memory and Executive Function/Working Memory composite scores at Week 16. Secondary endpoints included the ADAS-Cog and other clinical measures.[\[5\]](#)





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